Diphenylguanidinium iodide
Overview
Description
Diphenylguanidinium iodide is an organic compound that features a guanidine core substituted with two phenyl groups and an iodide counterion. This compound is known for its strong basicity and ability to form stable complexes, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylguanidinium iodide can be synthesized through the reaction of diphenylguanidine with hydroiodic acid. The reaction typically involves dissolving diphenylguanidine in an appropriate solvent, such as ethanol, and then adding hydroiodic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Diphenylguanidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine oxides.
Reduction: It can be reduced to form diphenylguanidine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products:
Oxidation: Guanidine oxides.
Reduction: Diphenylguanidine.
Substitution: Various substituted guanidinium compounds.
Scientific Research Applications
Diphenylguanidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenylguanidinium iodide involves its strong basicity and ability to form stable complexes with various molecules. It can interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
N,N’-Diphenylguanidine: Similar structure but lacks the iodide ion.
N,N,N’,N’-Tetramethyl-N’,N’'-diphenylguanidinium iodide: A methylated derivative with different conformational properties.
Uniqueness: Diphenylguanidinium iodide is unique due to its combination of strong basicity, ability to form stable complexes, and the presence of the iodide ion, which enhances its reactivity and versatility in various applications .
Properties
IUPAC Name |
diaminomethylidene(diphenyl)azanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJHFUZXBVZKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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